molecular formula C14H11NO B6118016 8-(1H-pyrrol-1-yl)-2-naphthol

8-(1H-pyrrol-1-yl)-2-naphthol

Cat. No.: B6118016
M. Wt: 209.24 g/mol
InChI Key: FVQOFVWSAUJKCY-UHFFFAOYSA-N
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Description

8-(1H-pyrrol-1-yl)-2-naphthol: is a heterocyclic compound that features a pyrrole ring fused to a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol typically involves the condensation of 2-naphthol with pyrrole under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyrrole in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 8-(1H-pyrrol-1-yl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride

Major Products Formed:

    Oxidation: Naphthoquinone derivatives

    Reduction: Reduced naphthol derivatives

    Substitution: Substituted pyrrole derivatives

Scientific Research Applications

Chemistry: 8-(1H-pyrrol-1-yl)-2-naphthol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products and other bioactive compounds makes it a candidate for drug discovery and development.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and mechanism of action in various therapeutic contexts .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-(1H-pyrrol-1-yl)-2-naphthol involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole
  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid

Comparison: Compared to similar compounds, 8-(1H-pyrrol-1-yl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct chemical and physical propertiesAdditionally, the presence of the naphthol group may influence the compound’s biological activity, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

8-pyrrol-1-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-7-6-11-4-3-5-14(13(11)10-12)15-8-1-2-9-15/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOFVWSAUJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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